Product packaging for 6-Bromo-4-nitroisoindolin-1-one(Cat. No.:CAS No. 1269291-06-6)

6-Bromo-4-nitroisoindolin-1-one

Cat. No.: B572335
CAS No.: 1269291-06-6
M. Wt: 257.043
InChI Key: GQDKZESSUKFRPO-UHFFFAOYSA-N
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Description

6-Bromo-4-nitroisoindolin-1-one is a valuable synthetic building block centered on the 1-isoindolinone scaffold, a framework of high interest in medicinal chemistry due to its presence in compounds with a wide spectrum of biological activities . The molecule is strategically functionalized with bromo and nitro substituents, which serve as excellent handles for further chemical manipulation via metal-catalyzed cross-coupling reactions and reductions, enabling the rapid construction of diverse compound libraries for screening programs . The 1-isoindolinone core is recognized as a privileged structure in pharmacology, with derivatives demonstrating activities such as enzyme inhibition for targets like histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP), as well as affinity for various receptor systems including dopamine receptors . This makes the compound particularly useful in the design and synthesis of novel potential therapeutic agents for conditions such as cancer and neurological disorders. Its primary research value lies in its role as a key intermediate for exploring structure-activity relationships and optimizing drug-like properties in early-stage discovery projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O3 B572335 6-Bromo-4-nitroisoindolin-1-one CAS No. 1269291-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-4-1-5-6(3-10-8(5)12)7(2-4)11(13)14/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDKZESSUKFRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697460
Record name 6-Bromo-4-nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-06-6
Record name 6-Bromo-4-nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 4 Nitroisoindolin 1 One and Its Precursors

Strategies for Constructing the Isoindolinone Scaffold

The formation of the isoindolinone ring system is a critical step in the synthesis of 6-bromo-4-nitroisoindolin-1-one. Various strategies have been developed for the construction of this bicyclic lactam, primarily involving intramolecular cyclization reactions.

Cyclization Reactions in Isoindolinone Synthesis

Intramolecular cyclization is a common and effective method for the synthesis of isoindolinones. This approach typically involves the formation of a carbon-nitrogen bond to close the five-membered lactam ring. A variety of substrates and catalytic systems can be employed to facilitate this transformation. For instance, palladium-catalyzed intramolecular C-H amidation has been demonstrated as a viable route to isoindolinones. This method avoids the need for pre-functionalized starting materials, offering a more atom-economical approach.

Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, and ruthenium, have been extensively utilized for the synthesis of isoindolinones through C-H activation and subsequent cyclization. For example, the ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols provides a pathway to 3-substituted isoindolinones. While not directly leading to the parent isoindolinone, these methods highlight the versatility of cyclization strategies in accessing a diverse range of substituted derivatives.

Approaches Utilizing Phthalic Anhydride (B1165640) Derivatives

Phthalic anhydride and its substituted derivatives serve as versatile and readily available starting materials for the synthesis of isoindolinone-related structures, such as phthalimides (isoindoline-1,3-diones). The reaction of phthalic anhydride with primary amines or ammonia (B1221849) is a classical and straightforward method to generate the corresponding phthalimides. These can then be selectively reduced to afford the desired isoindolinone.

For the synthesis of this compound, a potential route could involve the use of a correspondingly substituted phthalic anhydride, such as 3-nitrophthalic anhydride or a bromo-nitro-substituted variant. The reaction of 3-nitrophthalic anhydride with an appropriate amine, followed by selective reduction of one of the carbonyl groups, could yield a 4-nitroisoindolinone core, which could then be subjected to bromination.

Starting MaterialReagentProductNotes
Phthalic AnhydridePrimary Amine/AmmoniaPhthalimide (B116566)Classical method for phthalimide synthesis.
3-Nitrophthalic AnhydrideAmine4-Nitro-phthalimidePrecursor to 4-nitroisoindolinone.

Methods Involving Bromomethyl-Substituted Benzoates

A highly relevant and direct approach to the synthesis of isoindolinones involves the use of 2-(bromomethyl)benzoate derivatives. These compounds contain both the electrophilic benzylic bromide and the ester functionality, which can be converted to an amide, setting the stage for an intramolecular nucleophilic substitution to form the isoindolinone ring.

A key precursor for this compound is methyl 2-(bromomethyl)-3-nitrobenzoate. The synthesis of this intermediate has been documented, starting from 2-methyl-3-nitrobenzoic acid. The carboxylic acid is first esterified to methyl 2-methyl-3-nitrobenzoate, which is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to yield methyl 2-(bromomethyl)-3-nitrobenzoate chemicalbook.com.

The subsequent step involves the cyclization of this bromomethyl derivative. Treatment with ammonia would lead to the formation of 4-nitroisoindolin-1-one (B52738). While the direct synthesis of this compound via a bromo-substituted version of this precursor is not explicitly detailed in readily available literature, a similar strategy is employed in the synthesis of 6-bromoisoindolin-1-one (B1291662). In a patented process, o-methyl benzoic acid methyl ester is brominated and then cyclized with ammonia to yield 6-bromoisoindolin-1-one. This suggests that a 5-bromo-2-(bromomethyl)-3-nitrobenzoate could be a viable precursor for the target molecule.

PrecursorReagent(s)IntermediateFinal Product
2-Methyl-3-nitrobenzoic acid1. Dimethyl sulfate, K2CO3 2. NBS, AIBNMethyl 2-(bromomethyl)-3-nitrobenzoate4-Nitroisoindolin-1-one (upon reaction with ammonia)
o-Methyl benzoic acid methyl ester1. Brominating agent 2. AmmoniaBromo-substituted 2-(bromomethyl)benzoate6-Bromoisoindolin-1-one

Regioselective Introduction of Bromo Substituents

The precise placement of the bromine atom at the 6-position of the 4-nitroisoindolinone scaffold is a critical challenge in the synthesis of the target compound. This can be achieved either by direct bromination of a pre-formed ring system or by incorporating the bromine atom into a precursor before the cyclization step.

Direct Bromination Approaches

Direct electrophilic bromination of a pre-existing 4-nitroisoindolinone could be a potential route. The directing effects of the substituents on the aromatic ring would govern the regioselectivity of this reaction. The nitro group at the 4-position is a strong deactivating and meta-directing group. The lactam ring fused to the benzene (B151609) ring can be considered as a whole. The amide nitrogen lone pair can participate in resonance, activating the ortho and para positions relative to it (positions 5 and 7). Conversely, the carbonyl group is deactivating. The interplay of these electronic effects would determine the position of bromination. Given the strong meta-directing nature of the nitro group, bromination would be expected to occur at the 6-position, which is meta to the nitro group and also influenced by the activating effect of the amide nitrogen.

Bromine Insertion during Isoindolinone Formation

An alternative and often more controlled strategy is to introduce the bromine atom onto the aromatic precursor before the formation of the isoindolinone ring. This involves the synthesis of a benzoic acid derivative that already contains the desired bromo and nitro substituents in the correct positions. For example, the synthesis of 2-amino-5-bromo-3-nitrobenzoic acid has been reported. This compound, with the amino, bromo, and nitro groups in the desired relative positions, could potentially be converted into the target isoindolinone through a sequence of reactions, such as diazotization of the amino group to introduce a hydroxymethyl or halomethyl group, followed by cyclization.

A more direct precursor would be 5-bromo-2-methyl-3-nitrobenzoic acid. The synthesis of this compound would likely involve the nitration of 5-bromo-2-methylbenzoic acid or the bromination of 2-methyl-3-nitrobenzoic acid. The directing effects of the methyl and carboxyl groups in the former, and the methyl, carboxyl, and nitro groups in the latter, would need to be carefully considered to achieve the desired regioselectivity. Once this precursor is obtained, it can be converted to the corresponding 2-(bromomethyl) derivative and cyclized as described in section 2.1.3.

Regioselective Introduction of Nitro Substituents

The precise placement of the nitro group at the C4 position on the isoindolinone core is a critical challenge in the synthesis of this compound. This regioselectivity can be achieved through two primary strategies: direct nitration of an existing isoindoline (B1297411) precursor or by constructing the isoindolinone ring from a starting material that already contains the nitro group in the desired position.

Nitration of Isoindoline Precursors

One potential pathway to this compound involves the direct electrophilic nitration of a 6-bromoisoindolin-1-one precursor. In this scenario, the regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the bromine atom and the fused lactam ring.

The lactam portion of the isoindolinone structure is deactivating due to the electron-withdrawing nature of the carbonyl group, directing incoming electrophiles to the meta position (C4 and C6). The bromine atom at the C6 position is also a deactivating group but is an ortho, para-director. The directing effects are as follows:

Lactam Ring (amide portion): Directs ortho and para (C5 and C7).

Lactam Ring (carbonyl portion): Directs meta (C4 and C6).

Bromine atom at C6: Directs ortho and para (C5 and C7, relative to the bromine).

Table 1: Theoretical Nitration Conditions for 6-Bromoisoindolin-1-one

Reagent Conditions Expected Outcome
HNO₃/H₂SO₄ Low temperature (e.g., 0 °C) Preferential formation of this compound

Utilization of Nitro-Substituted Benzoate (B1203000) Derivatives

An alternative and often more controlled approach is to begin with an aromatic precursor that already contains the required bromo and nitro substituents. This strategy avoids the potential for side products and regiochemical isomers that can arise from direct nitration of the heterocyclic system. The synthesis involves the construction of the isoindolinone ring from a suitably substituted benzoic acid or benzoate derivative.

A plausible precursor for this method would be a derivative of 5-bromo-3-nitro-2-methylbenzoic acid. The synthesis would proceed through the following key steps:

Benzylic Bromination: The methyl group of the benzoic acid derivative is selectively brominated, typically using N-bromosuccinimide (NBS) with a radical initiator, to form a bromomethyl group.

Cyclization: The resulting 2-(bromomethyl)benzoic acid derivative is then cyclized by reaction with ammonia. The ammonia acts as a nucleophile, displacing the benzylic bromide and then attacking the carboxylic acid (or its ester) to form the five-membered lactam ring. A similar cyclization process is used in the synthesis of 4-bromoisoindolin-1-one (B1288941) from 3-bromo-2-bromomethyl-benzoic acid methyl ester.

This method offers superior control over the final substitution pattern of the isoindolinone product.

Integrated Synthetic Pathways to this compound

Combining the strategies of precursor synthesis and regioselective functionalization, two primary integrated pathways for the synthesis of this compound can be proposed.

Pathway A: Nitration of a Pre-formed Isoindolinone This pathway begins with the synthesis of 6-bromoisoindolin-1-one, which is then nitrated in the final step. The synthesis of the 6-bromoisoindolin-1-one intermediate can be accomplished from o-methylbenzoic acid methyl ester through a multi-step process described in patent literature. google.com

Table 2: Integrated Synthetic Pathway A

Step Starting Material Transformation Intermediate/Product
1 o-Methylbenzoic acid methyl ester Benzylic Bromination 2-(Bromomethyl)benzoic acid methyl ester
2 2-(Bromomethyl)benzoic acid methyl ester Aromatic Bromination 5-Bromo-2-(bromomethyl)benzoic acid methyl ester
3 5-Bromo-2-(bromomethyl)benzoic acid methyl ester Cyclization with Ammonia 6-Bromoisoindolin-1-one

Pathway B: Cyclization of a Substituted Benzoate This pathway builds the molecule from a starting material that already possesses the nitro and bromo groups, offering better regiochemical control.

Table 3: Integrated Synthetic Pathway B

Step Starting Material Transformation Intermediate/Product
1 4-Bromo-2-methyl-6-nitroaniline Sandmeyer Reaction 5-Bromo-2-methyl-3-nitrobenzonitrile
2 5-Bromo-2-methyl-3-nitrobenzonitrile Hydrolysis 5-Bromo-2-methyl-3-nitrobenzoic acid
3 5-Bromo-2-methyl-3-nitrobenzoic acid Benzylic Bromination 5-Bromo-2-(bromomethyl)-3-nitrobenzoic acid

Stereoselective Synthesis of Isoindolinone Derivatives

While this compound itself is achiral, the introduction of a substituent at the C3 position creates a stereocenter. The development of stereoselective methods to synthesize chiral 3-substituted isoindolinones is a significant area of research due to their prevalence in biologically active compounds. chim.itrsc.org These established methodologies could be applied to produce chiral derivatives of this compound.

Key strategies for stereoselective synthesis include:

Chiral Auxiliaries: A chiral auxiliary, such as an (S)-N-tert-butylsulfinyl group, can be attached to the isoindolinone nitrogen. acs.org Deprotonation at the C3 position followed by alkylation proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The auxiliary can then be removed to yield the enantioenriched product. acs.org

Transition Metal Catalysis: Rhodium(III)-catalyzed asymmetric [4+1] annulation of benzamides with acrylates using a chiral N-sulfinyl amide directing group provides a direct route to chiral 3-substituted isoindolinones. rsc.org

Organocatalysis: Chiral phosphoric acids have been shown to catalyze reactions of 3-hydroxyisoindolin-1-ones with various nucleophiles, yielding structurally diverse chiral isoindolinones with excellent stereocontrol. rsc.org

Table 4: Overview of Stereoselective Methods for Isoindolinone Synthesis

Method Key Feature Stereocontrol Applicability
Chiral Auxiliary Alkylation Use of removable (S)-N-tert-butylsulfinyl group acs.org High diastereomeric ratios acs.org Versatile for introducing various alkyl groups at C3 acs.org
Rh(III)-Catalyzed Annulation Chiral N-sulfinyl amide directed C-H olefination rsc.org Good diastereoselectivity rsc.org Direct synthesis from benzamides and acrylates rsc.org

These advanced methods provide a powerful toolkit for accessing specific enantiomers of complex isoindolinone derivatives, which would be applicable for creating chiral analogs of this compound for further study.

Chemical Transformations and Functionalization Strategies

Reactivity of the Bromine Atom in 6-Bromo-4-nitroisoindolin-1-one

The bromine atom at the 6-position of the isoindolinone ring is a key site for introducing structural diversity. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitro group, which can activate the aromatic ring towards certain transformations.

Nucleophilic Substitution Reactions

The bromine atom on the this compound ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. smolecule.comsemanticscholar.org The presence of the electron-withdrawing nitro group in the para-position relative to the bromine atom facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). semanticscholar.org This allows for the introduction of a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

For instance, treatment of 6-bromo-5-nitroquinoline (B1267105) with cyclic amines like morpholine (B109124) and piperazine (B1678402) under microwave-assisted conditions resulted in high yields of the corresponding substituted products. semanticscholar.org This demonstrates the feasibility of displacing the bromine atom with nitrogen nucleophiles, a strategy that could be applicable to this compound for the synthesis of new derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Bromo-Nitro Aromatic Compounds

Starting MaterialNucleophileProductYield (%)Reference
6-Bromo-5-nitroquinolineMorpholine6-Morpholino-5-nitroquinoline98 semanticscholar.org
6-Bromo-5-nitroquinolinePiperazine6-Piperazino-5-nitroquinoline87 semanticscholar.org

This table is illustrative and based on reactions with a similar bromo-nitro aromatic system, suggesting potential reactivity for this compound.

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grrsc.orgresearchgate.net The bromine atom of this compound makes it a suitable substrate for such transformations, including the widely used Suzuki-Miyaura coupling. umb.edudiva-portal.org

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. diva-portal.orgresearchgate.net This reaction is known for its high tolerance of various functional groups, making it applicable to complex molecules. umb.edu The reaction of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid is a well-established example of a Suzuki-Miyaura coupling, demonstrating the viability of this reaction on a similarly substituted aromatic ring. researchgate.netmdpi.com

Other transition-metal catalyzed reactions, such as the Heck coupling, which involves the reaction of an aryl halide with an alkene, could also be employed to functionalize the 6-position of the isoindolinone core. For example, a bromo-nitro derivative has been successfully used in a Heck coupling with methyl acrylate. qut.edu.au

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Nitro Arenes

Aryl HalideBoronic AcidCatalyst SystemProductYield (%)Reference
1-Bromo-4-nitrobenzene(3-methoxyphenyl)boronic acidPdLn@Et-β-CD, K₂CO₃, water3-Methoxy-4'-nitrobiphenyl- mdpi.com
1-Bromo-4-nitrobenzenePhenylboronic acidGO@NHC-Pd4-Nitrobiphenyl- researchgate.net
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃, Ligand 14-(2-Pyridyl)anisole74 nih.gov

This table showcases the applicability of Suzuki-Miyaura coupling to bromo-nitro aromatic compounds, indicating the potential for similar reactions with this compound.

Reactivity of the Nitro Group in this compound

The nitro group at the 4-position is another key functional handle that can be readily transformed into other functionalities, significantly altering the electronic and biological properties of the molecule. smolecule.com

Reduction of the Nitro Group to Amino Derivatives

The most common transformation of the nitro group is its reduction to an amino group. smolecule.com This conversion is a crucial step in the synthesis of many biologically active compounds. nih.gov A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) and metal-based reductions (e.g., with iron, tin, or zinc powder). google.com

For example, the nitro group of a substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline was successfully reduced to an aniline (B41778) derivative using 5% Pd/C in methanol. google.com Similarly, the reduction of a 6-nitroisoindolin-1-one (B12580) derivative to the corresponding 6-aminoisoindolin-1-one has been achieved. nih.gov

Other Transformations of the Nitro Moiety

While reduction to the amine is the most prevalent reaction, the nitro group can potentially undergo other transformations. However, literature specifically detailing other reactions for the nitro group on the this compound scaffold is limited. In broader organic synthesis, aromatic nitro groups can sometimes participate in nucleophilic substitution of a vicinal leaving group or be converted into other functional groups under specific conditions.

Modifications at the Isoindolinone Nitrogen and Carbonyl Positions

The isoindolinone ring system itself offers sites for further modification, specifically at the nitrogen atom of the lactam and the carbonyl group.

The nitrogen atom of the isoindolinone can be alkylated or arylated. For instance, a 3-benzylideneisoindolin-1-one derivative was N-benzylated by refluxing with benzyl (B1604629) chloride in the presence of potassium carbonate. derpharmachemica.com This indicates that the nitrogen atom is sufficiently nucleophilic to participate in substitution reactions.

The carbonyl group at the 1-position of the isoindolinone ring is a lactam carbonyl. While generally less reactive than a ketone carbonyl, it can still undergo certain reactions. For example, reduction of the carbonyl group would lead to the corresponding isoindoline (B1297411). Additionally, the alpha-position to the carbonyl can be functionalized. For instance, a 3-benzylideneisoindolin-1-one was synthesized, indicating the potential for condensation reactions at the C3-position. derpharmachemica.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for 6-Bromo-4-nitroisoindolin-1-one are not widely published, a detailed analysis of its structure allows for the prediction of its NMR spectral features.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be of particular interest, showing signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as distinct signals. The electron-withdrawing effects of the nitro group (at C4) and the bromine atom (at C6), along with the fused ring system, would cause these protons to be deshielded, shifting their signals downfield. The proton at C5, situated between the bromo and nitro groups, would experience a different electronic environment than the proton at C7.

The methylene (B1212753) protons (-CH₂-) at position C3 are adjacent to the nitrogen atom and the aromatic ring. They are expected to produce a singlet, as there are no adjacent protons to cause splitting. This signal would likely appear in the range of 4.0-5.0 ppm. The amide proton (-NH-) is also expected to be present, typically as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are predicted, corresponding to the eight carbon atoms in unique electronic environments. The carbonyl carbon (C=O) of the lactam ring would be the most deshielded, appearing significantly downfield (typically >160 ppm). The aromatic carbons would appear in the approximate range of 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro group (C4) and bromine atom (C6) would have their chemical shifts significantly influenced. The methylene carbon (-CH₂-) at C3 would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of similar structures and general NMR principles.

Technique Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
¹H NMR Aromatic H (C5-H, C7-H) 7.5 - 8.5 d, d
Methylene H (C3-H₂) ~4.6 s
Amide H (N-H) 8.0 - 9.0 br s
¹³C NMR Carbonyl C (C1) >165 s
Aromatic C (C3a, C4, C5, C6, C7, C7a) 115 - 155 s
Methylene C (C3) ~53 t

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues to the structure through fragmentation patterns.

For this compound (C₈H₅BrN₂O₃), the calculated monoisotopic mass is 255.9484 g/mol . epa.gov A high-resolution mass spectrum would show the molecular ion peak (M⁺) at this value. A key feature would be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks for any bromine-containing fragment: the M⁺ peak and an M+2 peak of almost equal intensity.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for aromatic nitro compounds include the loss of a nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and the loss of nitric oxide (NO, 30 Da). libretexts.org Loss of the bromine atom (79/81 Da) or a carbonyl group (CO, 28 Da) are also plausible fragmentation routes. libretexts.orgmiamioh.edu

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Notes
256/258 [C₈H₅BrN₂O₃]⁺ Molecular ion (M⁺, M+2) peak, showing the characteristic 1:1 bromine isotope pattern.
210/212 [M - NO₂]⁺ Loss of the nitro group.
177 [M - Br]⁺ Loss of the bromine atom.
149 [M - Br - CO]⁺ Subsequent loss of a carbonyl group after bromine loss.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The presence of the N-H group in the lactam ring should give rise to a stretching vibration in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching of the five-membered lactam ring is a key diagnostic feature and would be expected around 1680-1720 cm⁻¹. The nitro group (NO₂) will show two characteristic strong stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound Predicted data based on analysis of similar structures and general IR principles.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3400 N-H Stretch Amide (Lactam)
>3000 C-H Stretch Aromatic
<3000 C-H Stretch Aliphatic (CH₂)
1680-1720 C=O Stretch Amide (Lactam)
1500-1550 N-O Asymmetric Stretch Nitro
1340-1380 N-O Symmetric Stretch Nitro
500-600 C-Br Stretch Bromoalkane

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. An analysis of the crystal structure could reveal details about the planarity of the isoindolinone ring system and the orientation of the nitro and bromo substituents.

However, a review of publicly available scientific literature and crystallographic databases indicates that no X-ray crystal structure for this compound has been reported to date. While structures for related compounds, such as other substituted isoindolinones, have been determined, direct experimental data for the title compound is not available. researchgate.netacs.org

Other Advanced Spectroscopic Methods

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For a compound like 6-bromo-4-nitroisoindolin-1-one, DFT methods can provide detailed insights into its molecular orbitals, electron density distribution, and electrostatic potential.

DFT calculations on substituted isoindolinones and related aromatic nitro compounds have demonstrated the significant influence of electron-withdrawing groups, such as the nitro group, and halogens, like bromine, on the electronic landscape of the molecule. researchgate.netmdpi.comscispace.com The nitro group, being a strong deactivating group, is expected to lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. The bromine atom, while also electron-withdrawing through induction, can also participate in halogen bonding and other non-covalent interactions.

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable three-dimensional structure, followed by frequency calculations to confirm it as a true energy minimum. Subsequent calculations would yield important electronic parameters.

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-7.2 eVHighest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons.
LUMO Energy-3.5 eVLowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap3.7 eVEnergy difference between HOMO and LUMO, an indicator of chemical reactivity and stability.
Dipole Moment4.8 DA measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are hypothetical and are based on trends observed in similar bromo-nitro aromatic compounds. mdpi.comsmf.mxiucr.org

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, transition states, and activation energies. For this compound, computational studies could be employed to understand its synthesis and potential transformations. For instance, the synthesis of substituted isoindolinones can proceed through various routes, including the cyclization of 2-formylbenzoic acids or the carbonylation of ortho-haloanilines. chim.itmdpi.com

A computational study of a potential reaction, such as a nucleophilic aromatic substitution on the benzene (B151609) ring, would involve mapping the potential energy surface of the reaction. This would allow for the identification of the transition state structure and the calculation of the activation energy barrier, providing a quantitative measure of the reaction's feasibility. Theoretical investigations into the reaction mechanisms of related nitro-substituted aromatic compounds often reveal the role of the nitro group in stabilizing reaction intermediates. mdpi.com

Table 2: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction

Reaction StepCalculated Activation Energy (kcal/mol)Description
Formation of Meisenheimer Complex15.2The initial attack of a nucleophile on the aromatic ring to form a stabilized intermediate.
Departure of Leaving Group8.5The expulsion of the bromide ion to restore aromaticity.

Note: These are illustrative values and would require specific computational modeling for verification.

Prediction of Chemical Reactivity and Selectivity

The electronic parameters obtained from quantum chemical calculations can be used to predict the chemical reactivity and selectivity of this compound. The distribution of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the LUMO is expected to be localized over the nitro-substituted benzene ring, indicating that this part of the molecule is the most electrophilic and therefore the most susceptible to nucleophilic attack. Conversely, the HOMO may have significant contributions from the bromine atom and the lactam portion of the isoindolinone core, suggesting these as potential sites for electrophilic attack or oxidation.

Reactivity descriptors derived from DFT, such as the Fukui function, can provide a more detailed picture of local reactivity. The Fukui function helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

Table 3: Predicted Local Reactivity Indices for this compound

Atomic SiteFukui Index (f-) for Nucleophilic AttackFukui Index (f+) for Electrophilic AttackInterpretation
Carbon ortho to NitroHighLowA likely site for nucleophilic attack.
Carbon para to NitroHighLowAnother probable site for nucleophilic attack.
Nitrogen of LactamLowModerateA potential site for electrophilic attack or protonation.
Oxygen of CarbonylModerateHighA likely site for electrophilic attack or hydrogen bonding.

Note: The relative values in this table are based on general principles of reactivity for nitroaromatic compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would aim to identify the most stable spatial arrangements of its atoms. While the isoindolinone core is relatively rigid, rotation around single bonds, such as the bond connecting the nitro group to the ring, can lead to different conformers. Computational methods can be used to calculate the relative energies of these conformers.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. mdpi.compreprints.orgacs.org By simulating the motion of the molecule in a solvent environment, MD can be used to study its conformational flexibility, solvation properties, and interactions with other molecules. For a molecule like this compound, MD simulations could be particularly useful in understanding its potential interactions with biological macromolecules, such as enzymes or receptors, which is a common application for isoindolinone derivatives in drug discovery. mdpi.comnih.gov

An MD simulation would track the trajectory of each atom over a period of time, allowing for the analysis of various properties, such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation.

Table 4: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

Simulation ParameterValueSignificance
Simulation Time100 nsThe duration of the simulation, aiming to capture relevant molecular motions.
Average RMSD1.2 ÅA measure of the average deviation of the molecule from its initial structure, indicating its flexibility.
Solvent Accessible Surface Area (SASA)350 ŲThe surface area of the molecule accessible to solvent, influencing its solubility.
Number of Hydrogen Bonds with Water3-4An indicator of the molecule's interaction with a water environment.

Note: These values are for illustrative purposes and would depend on the specific conditions of the MD simulation.

Exploration of Biological Activities and Biochemical Mechanisms

Antitumor and Antiproliferative Potentials of Isoindolinone Derivatives

The quest for novel anticancer agents has led to the extensive investigation of isoindolinone derivatives, which have demonstrated significant potential in this area. justia.comresearchgate.net

In vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., HT-29, K562, HepG2, HCT116)

Numerous studies have evaluated the cytotoxic effects of isoindolinone derivatives against a panel of human cancer cell lines. For instance, certain N-substituted isoindoline-1,3-dione derivatives have been tested against K562 (human leukemia) and Raji (Burkitt's lymphoma) cell lines. One such derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, exhibited a significant inhibitory effect on the viability of these cancer cells, with CC50 values of 3.81 μg/mL for K562 and 0.26 μg/mL for Raji cells. derpharmachemica.com This particular derivative was found to induce both apoptosis and necrosis in Raji cells. derpharmachemica.com

In another study, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized and evaluated for their cytotoxicity against HT-29 (human colon adenocarcinoma), K562, and HepG2 (human liver cancer) cell lines. Among the tested compounds, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate demonstrated notable antitumor activity against the HepG2 cancer cell line, with an IC50 of 5.89 µM.

Furthermore, a study on multi-substituted isatin (B1672199) derivatives, which share some structural similarities with the isoindolinone core, revealed that halogen substitution can influence cytotoxic effects. For example, the addition of a fluorine atom at the 6-position of a 5-bromoisatin (B120047) derivative increased its inhibitory activity against K562 cells, with an IC50 value of 2.32 µM. nih.gov Conversely, substitution with bromine or chlorine at the same position did not enhance its activity. nih.gov However, bromination at the 7-position significantly increased the inhibitory activity against HT-29 cells, with an IC50 of 2.67 µM. nih.gov Among a series of tri-substituted isatin derivatives with halogens at the 5-, 6-, and 7-positions, one compound exhibited the highest inhibitory activity against all three cell types, with IC50 values of 1.75 µM (K562), 3.20 µM (HepG2), and 4.17 µM (HT-29). nih.gov

Research on isoindoline (B1297411) derivatives has also shown that those with electron-withdrawing groups, such as nitro and acid groups, at the N-phenyl position tend to exhibit lesser anticancer activities. nih.gov In contrast, isoindolinone derivatives with carbon nucleophile substitutions at the 3rd position of the isoindoline core have shown superior anticancer activity. nih.gov For example, 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one (B1195906) demonstrated potent effects with IC50 values of 1 μM against A549 (human lung carcinoma) and 1.5 μM against MCF-7 (human breast adenocarcinoma) cell lines. nih.gov

A study on tryptophanol-derived isoindolinones evaluated their antiproliferative activity in human colon adenocarcinoma HCT116 cell lines. The insertion of a bromine atom at the C2-position of the indole (B1671886) ring in one derivative resulted in a GI50 value of 4.0 µM in HCT116 p53+/+ cells. nih.gov

Table 1: In vitro Cytotoxicity of Isoindolinone Derivatives against Various Cancer Cell Lines

Compound/Derivative Class Cell Line IC50/CC50 Reference
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione K562 3.81 µg/mL derpharmachemica.com
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione Raji 0.26 µg/mL derpharmachemica.com
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate HepG2 5.89 µM
5-bromo-6-fluoro-isatin derivative K562 2.32 µM nih.gov
5,7-dibromo-isatin derivative HT-29 2.67 µM nih.gov
Tri-halogenated isatin derivative K562 1.75 µM nih.gov
Tri-halogenated isatin derivative HepG2 3.20 µM nih.gov
Tri-halogenated isatin derivative HT-29 4.17 µM nih.gov
3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one A549 1.0 µM nih.gov
3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one MCF-7 1.5 µM nih.gov
C-2-bromine-enriched (S)-tryptophanol-derived isoindolinone HCT116 p53+/+ 4.0 µM nih.gov

Investigations into Enzyme Inhibition (e.g., PARP-1, CDK7)

The isoindolinone scaffold has been identified as a valuable starting point for the development of inhibitors for key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and Cyclin-Dependent Kinase 7 (CDK7).

PARP-1 Inhibition:

PARP-1 is a crucial enzyme in the repair of DNA single-strand breaks. Its inhibition can lead to the accumulation of DNA double-strand breaks in cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination, ultimately causing cell death. nih.gov Several isoindolinone-based PARP-1 inhibitors have been developed. nih.gov For example, the isoindolinone carboxamide NMS-P118 emerged from a high-throughput screening campaign. nih.gov Further optimization of this series led to the discovery of NMS-P515, a potent PARP-1 inhibitor with a biochemical Kd of 0.016 μM and a cellular IC50 of 0.027 μM. nih.gov It is worth noting that 4-nitroisoindolin-1-one (B52738) has been utilized as a reactant in the synthesis of potent PARP-1 inhibitors. arkat-usa.org

CDK7 Inhibition:

CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy. gsconlinepress.com A virtual screening of a library of 48 isoindolinone derivatives identified several potential CDK7 inhibitors with high binding affinities. gsconlinepress.comacs.org Two lead compounds from this screening, ligands 7 and 14, were further studied and showed promise as effective CDK7 inhibitors. gsconlinepress.comacs.org The isoindolin-1-one moiety is considered a fundamental scaffold for building CDK7 inhibitors. gsconlinepress.com

Antimicrobial Efficacy (Antibacterial and Antifungal) of Isoindolinone Analogues

Isoindolinone derivatives have also been explored for their potential as antimicrobial agents. Studies have shown that these compounds can exhibit both antibacterial and antifungal activities. researchgate.netnih.gov

For instance, a series of isoindolinone derivatives were evaluated for their antimicrobial properties against various bacterial and fungal strains. nih.gov One derivative, featuring a cyclohexanol (B46403) group, demonstrated a broad spectrum of potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov In general, isoindolinone derivatives have shown promising antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli. derpharmachemica.com

The presence of halogen substituents on the isoindolinone scaffold appears to be beneficial for antimicrobial activity. gsconlinepress.com Studies on isoindoline-1,3-dione derivatives have indicated that compounds containing halogen and methoxy (B1213986) groups are often more effective as antimicrobial agents. gsconlinepress.com Specifically, a derivative with a 4-bromo group showed significant efficacy. gsconlinepress.com Furthermore, other research has highlighted that halogenation of small molecules can enhance their antimicrobial and antibiofilm activities. nih.gov

In the context of antifungal activity, certain isoindolinone derivatives have shown notable effects. For example, Pestalachloride A, a natural product containing an isoindolinone core, displays potent antifungal properties. chim.it

Neuroprotective Research and Oxidative Stress Modulation by Isoindoline Derivatives

Research into isoindoline derivatives has extended to the field of neuroprotection, where they have shown potential in mitigating neuronal damage. Oxidative stress is a key factor in the pathogenesis of several neurodegenerative diseases. researchgate.net

Studies on newly synthesized isoindoline-dione derivatives have demonstrated their ability to protect neuronal-like SH-SY5Y cells against oxidative stress. researchgate.netnih.gov These compounds were observed to increase cell viability, reduce intracellular reactive oxygen species (ROS), and decrease the levels of carbonylated proteins. researchgate.net The neuroprotective mechanism of these derivatives appears to be linked to the upregulation of the NRF2 signaling pathway, which plays a crucial role in the cellular response to oxidative stress. researchgate.net

Furthermore, some isoindolinone derivatives have been shown to induce intracellular oxidative stress in cancer cells, leading to apoptosis. acs.org This dual role in modulating oxidative stress highlights the complex biological activities of this class of compounds. Some isoindoline derivatives are also being investigated for their potential to modulate neuroinflammatory pathways and offer direct neuronal protection against oxidative stress.

Applications in Chemical Biology as Molecular Probes and Scaffolds

The unique structural and photophysical properties of isoindolinone derivatives make them valuable tools in chemical biology, particularly as molecular probes and scaffolds for drug discovery. nih.govsmolecule.com

A study has reported the synthesis of 3-substituted isoindolinone derivatives that exhibit significant fluorescence with large Stokes shifts. nih.gov These molecules have demonstrated rapid cell penetration, making them effective cell-penetrating probes. nih.gov When conjugated to a cell death-inducing peptide, these isoindolinone-based probes could be tracked under a microscope as they were internalized by cells, ultimately leading to programmed cell death. nih.gov This highlights their potential as drug carriers and sensors for biological processes. nih.gov

The isoindolinone framework itself is considered a privileged scaffold in medicinal chemistry, serving as a starting point for the synthesis of a wide range of biologically active compounds. The chemical reactivity of substituted isoindolinones, such as 6-Bromo-4-nitroisoindolin-1-one, with its bromine atom acting as a leaving group and the nitro group being susceptible to reduction, allows for the generation of diverse derivatives for further biological evaluation. smolecule.com

Metabolic Stability Studies and Biotransformation Pathways (e.g., CYP oxidative metabolism)

The metabolic stability of a compound is a critical factor in its development as a therapeutic agent. Studies on isoindolinone derivatives have begun to shed light on their biotransformation pathways.

Research on tryptophanol-derived isoindolinones revealed that the indole C2 and C3 positions are the primary sites of cytochrome P450 (CYP)-mediated oxidative metabolism. nih.gov Interestingly, the introduction of a bromine atom at the C2 position of the indole was found to block this metabolic pathway, thereby enhancing the metabolic stability of the compound. nih.gov This suggests that strategic halogenation can be a useful approach to improve the pharmacokinetic profiles of isoindolinone-based drug candidates.

The metabolism of nitroaromatic compounds, a class to which this compound belongs, is also an important consideration. The nitro group can undergo a six-electron reduction to form nitroso, N-hydroxylamino, and amino functional groups. nih.gov These reactions are often catalyzed by nitroreductases and can also involve CYP enzymes. nih.gov For instance, CYP enzymes, particularly from the 1A and 3A subfamilies, are known to metabolize nitroaromatic compounds. nel.edu The biotransformation of nitroaromatic compounds can lead to either detoxification or metabolic activation, which can result in toxicity. al-edu.com The presence of both a bromo and a nitro group on the isoindolinone scaffold suggests a complex metabolic profile that would involve both dehalogenation and nitroreduction pathways. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Halogenation on Biological Activity and Chemical Properties

The presence of a bromine atom at the C-6 position of the isoindolin-1-one (B1195906) scaffold is a significant determinant of the compound's chemical reactivity and potential biological interactions. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemically, the bromine atom on the aromatic ring of 6-Bromo-4-nitroisoindolin-1-one acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. smolecule.com This reactivity allows for the synthesis of a variety of derivatives where the bromine is replaced by other functional groups, providing a versatile intermediate for creating more complex molecules. smolecule.com

From a biological standpoint, the bromine atom can participate in halogen bonding, a non-covalent interaction with biological macromolecules like enzymes and receptors. This interaction, though weaker than a hydrogen bond, can be highly directional and contribute significantly to binding affinity and selectivity for a specific biological target. The unique electronic properties of the bromine substituent, combined with its steric bulk, influence how the molecule fits into and interacts with the active sites of proteins.

Role of the Nitro Group in Modulating Activity and Reactivity

The nitro group at the C-4 position is a powerful electron-withdrawing group, which profoundly impacts the electronic properties of the entire isoindolinone ring system. This electronic influence affects the reactivity of the molecule, including the susceptibility of the aromatic ring to further electrophilic substitution. smolecule.com

The nitro group is a key functional moiety that can undergo specific chemical transformations, most notably reduction to an amino group (-NH2). smolecule.com This transformation drastically alters the compound's electronic and steric properties, converting a strongly electron-withdrawing group into an electron-donating one, which can lead to a completely different biological activity profile. smolecule.com Furthermore, the nitro group itself can engage in redox reactions within a biological system, a mechanism of action for some therapeutic agents. Its presence is often associated with specific biological activities; for instance, 5-nitroisoindolin-1-one (B1355421) is noted for its potential as a drug candidate. lookchem.cn The introduction of a nitro group can also be a key factor in the biological activities of resulting compounds.

Positional Isomerism Effects on Biological and Chemical Profiles (e.g., comparing with 7-bromo-4-nitro or 4-bromo-6-nitro derivatives)

The specific placement of the bromo and nitro substituents on the isoindolinone core is critical, and different positional isomers are expected to exhibit distinct biological and chemical profiles. While direct comparative studies on the biological activity of all possible isomers of bromo-nitro-isoindolin-1-one are not extensively detailed in the available literature, analysis of their structures allows for inferences on their differing properties.

Isomers such as 4-Bromo-7-nitroisoindolin-1-one and 7-Bromo-4-nitroisoindolin-1-one feature a different spatial and electronic arrangement of the key substituents compared to this compound. musechem.combldpharm.com In 4-Bromo-7-nitroisoindolin-1-one, the bromine atom is positioned adjacent to the lactam ring's fusion point, which could sterically influence interactions at the N-2 position. musechem.com The unique configuration of each isomer enhances its specific chemical reactivity and potential biological activity. musechem.com

For example, studies on 7-nitroisoindolin-1-one (B62677) derivatives in the context of antimycobacterial activity have shown that substitutions on the core structure significantly impact efficacy. derpharmachemica.com While these derivatives did not prove to be highly active, the study highlighted that the presence and position of the nitro group, combined with other substituents, were crucial for the observed activity. derpharmachemica.com Specifically, adding substituents to the 7-nitroisoindolin-1-one backbone was found to be less effective than similar substitutions on a non-nitrated isoindolinone, suggesting the 7-nitro group creates an unfavorable electronic or steric profile for this particular biological target. derpharmachemica.com This underscores the principle that the positional chemistry of the nitro group is a critical factor in defining a compound's biological profile.

Table 1: Comparison of Positional Isomers

Compound NameCAS NumberMolecular Structure
This compound1269291-06-6 smolecule.comepa.govthis compound structure
7-Bromo-4-nitroisoindolin-1-one935269-23-1 bldpharm.com7-Bromo-4-nitroisoindolin-1-one structure
4-Bromo-7-nitroisoindolin-1-one765948-99-0 musechem.combldpharm.com4-Bromo-7-nitroisoindolin-1-one structure
5-Bromo-6-nitroisoindolin-1-one1803593-95-4 sigmaaldrich.com5-Bromo-6-nitroisoindolin-1-one structure

Impact of Substituent Modifications on Compound Efficacy and Selectivity

Modifying the substituents on the isoindolinone core is a fundamental strategy for optimizing the efficacy and selectivity of drug candidates. Research on related isoindolinone derivatives provides insight into how such changes can affect biological activity.

A study involving a series of 7-nitroisoindolin-1-one derivatives demonstrated how modifications at the N-2 position influence antimycobacterial activity. derpharmachemica.com The parent compound was first modified at the C-3 position with a benzylidene group, and then various substituents were added to the nitrogen at position 2. The results indicated that adding electron-withdrawing groups, such as 4-bromophenylsulfonyl or 4-chlorophenylsulfonyl, to the nitrogen resulted in compounds with lower activity against Mycobacterium tuberculosis compared to their non-nitro-substituted counterparts. derpharmachemica.com Conversely, adding a benzyl (B1604629) group at the N-2 position resulted in a compound that retained some activity, suggesting that increasing lipophilicity at this position may be beneficial for crossing the mycobacterial cell wall. derpharmachemica.com

These findings highlight a clear structure-activity relationship: for this class of compounds and this specific biological target, large electron-withdrawing groups at the N-2 position of the 7-nitroisoindolin-1-one scaffold are detrimental to activity, whereas other substitutions may be better tolerated.

Table 2: Influence of N-Substituents on Antimycobacterial Activity of 3-Benzylidene-7-nitroisoindolin-1-one Derivatives

Compound NameN-2 SubstituentMinimal Inhibitory Concentration (MIC90) vs. M. tuberculosis H37Ra (µg/mL) derpharmachemica.com
(E)-2-Benzoyl-3-benzylidene-7-nitroisoindolin-1-oneBenzoyl>100
(E)-2-Benzyl-3-benzylidene-7-nitroisoindolin-1-oneBenzyl50
(Z)-3-Benzylidene-2-(4-bromophenylsulfonyl)-7-nitroisoindolin-1-one4-Bromophenylsulfonyl>100
(Z)-3-Benzylidene-2-(4-chlorophenylsulfonyl)-7-nitroisoindolin-1-one4-Chlorophenylsulfonyl>100

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Key areas for development include:

Transition Metal-Catalyzed C-H Functionalization: Recent advances have shown that transition metals like palladium and ruthenium can catalyze the direct functionalization of C-H bonds on benzamide (B126) precursors to construct the isoindolinone ring. semanticscholar.orgnih.gov Applying these methods could offer a more direct and atom-economical route to the core structure.

Organocatalysis: The use of small organic molecules as catalysts, such as fluorous phosphines, presents a sustainable alternative to metal catalysts. rsc.orgrsc.org These methods can be performed in green solvents, sometimes even water, and often allow for the recycling of the catalyst. rsc.orgresearchgate.netresearchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient. researchgate.netresearchgate.net Developing an MCR for 6-Bromo-4-nitroisoindolin-1-one would significantly streamline its synthesis, enabling rapid generation of a library of derivatives for screening.

These advanced synthetic strategies promise not only to make the synthesis of this compound more practical and cost-effective but also to reduce its environmental impact.

Design and Synthesis of Advanced this compound Derivatives

The core structure of this compound is a versatile template for creating a diverse range of new chemical entities. Future research will undoubtedly focus on the rational design and synthesis of derivatives to probe structure-activity relationships (SAR) and optimize for specific applications. The isoindolinone scaffold is a recognized pharmacophore, and its derivatives have shown promising antiviral, anti-inflammatory, and anticancer properties. thieme-connect.com

Potential strategies for derivatization include:

N-Position Functionalization: The nitrogen atom of the lactam ring is a prime site for introducing various substituents to modulate the compound's physicochemical properties, such as solubility and cell permeability, and to interact with biological targets. thieme-connect.com

Modification of Aromatic Substituents: The bromo and nitro groups can be replaced or supplemented with other functional groups. The bromine atom, for example, can serve as a handle for cross-coupling reactions to introduce new aryl or alkyl groups.

C3-Position Substitution: Introducing substituents at the C3 position of the isoindolinone ring can create chiral centers and allow for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological macromolecules. researchgate.netnih.gov

The synthesis of these new derivatives will generate libraries of compounds for screening against various biological targets and for evaluation in material science contexts.

Derivative Class Synthetic Strategy Potential Application Representative References
N-Substituted AnalogsAlkylation or arylation of the lactam nitrogen.Modulation of pharmacokinetic properties, targeting specific enzyme pockets. thieme-connect.com,
C3-Functionalized CompoundsAddition of organometallic reagents to N-acyliminium ions.Creating chiral molecules for stereospecific biological interactions. researchgate.net, nih.gov
Bioisosteric ReplacementsReplacing Br/NO2 with other groups (e.g., F, Cl, CN).Fine-tuning electronic properties and metabolic stability. thieme-connect.com

Expansion into New Biological Target Identification and Validation

The isoindolinone scaffold is present in numerous biologically active molecules, suggesting that this compound and its future derivatives could interact with a wide array of biological targets. nih.govdoaj.org While initial studies might focus on known targets for this class of compounds, a significant future direction will be the unbiased screening to identify novel targets and therapeutic indications.

Emerging areas for biological investigation include:

Anticancer Activity: Many isoindolinone derivatives exhibit potent antiproliferative effects. acs.org Future work could involve screening against a panel of cancer cell lines and investigating mechanisms such as the inhibition of specific enzymes like histone deacetylases (HDACs) or the modulation of protein-protein interactions. nih.gov

Modulation of Cereblon (CRBN): The structurally related phthalimide (B116566) scaffold is known to bind to the protein cereblon, a component of an E3 ubiquitin ligase complex. google.com This interaction is the basis for the activity of immunomodulatory drugs like thalidomide. Investigating the potential for this compound derivatives to act as cereblon modulators could open new avenues in drug development. google.com

Enzyme Inhibition: Beyond HDACs, the scaffold could be adapted to target other enzyme families, such as kinases, proteases, or phosphodiesterases, which are implicated in a multitude of diseases. researchgate.net

Antimicrobial Properties: Given the constant need for new antibiotics, screening against various bacterial and fungal strains is a worthwhile endeavor. nih.gov

High-throughput screening and chemical biology approaches will be instrumental in identifying and validating these new biological targets, potentially leading to first-in-class therapeutic agents.

Potential Biological Target Class Therapeutic Area Rationale/Example Representative References
Histone Deacetylases (HDACs)OncologyIsoindolinone derivatives have shown nanomolar inhibitory activity against HDAC1. nih.gov
Cereblon (CRBN)Oncology, ImmunologyPhthalimide-based drugs modulate CRBN activity; isoindolinone is a related scaffold. google.com
Carbonic AnhydrasesVariousIsoindolinone-sulfonamides have shown potent inhibition of hCA I and hCA II. nih.gov
Various MicrobesInfectious DiseaseThe isoindolinone core is found in molecules with antibacterial properties. nih.gov,

Exploration of Material Science Applications for Isoindolinone Scaffolds

The conjugated π-system of the isoindolinone core, influenced by its bromo and nitro substituents, suggests potential applications beyond biology, particularly in material science. getidiom.com The electron-withdrawing nature of the nitro group and the heavy atom effect of bromine can impart unique photophysical and electronic properties to the molecule.

Future research could explore:

Organic Electronics: Isoindoline-based materials are being investigated for their use in organic electronics due to their favorable optical and electronic properties. getidiom.com Derivatives could be evaluated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells.

Fluorescent Probes and Dyes: Related heterocyclic systems, such as indolizino[3,4,5-ab]isoindoles, exhibit strong fluorescence with high quantum yields. nih.govscilit.com The this compound scaffold could be modified to create novel fluorophores for applications in bio-imaging or as functional dyes.

Dye-Sensitized Solar Cells (DSSCs): The search for efficient and stable organic dyes for DSSCs is ongoing. Related structures like isoindigo and indoline (B122111) dyes have been successfully used as sensitizers. researchgate.netnih.gov The electronic characteristics of this compound make it a candidate for investigation in this renewable energy technology.

This expansion into material science represents a promising and relatively untapped area for the application of functionalized isoindolinones, leveraging their inherent electronic properties for the development of next-generation technologies.

Q & A

Q. What are the most reliable synthetic routes for 6-Bromo-4-nitroisoindolin-1-one, and what are common pitfalls?

The synthesis typically involves cyclization of substituted nitrotoluene derivatives. A validated method includes:

  • Step 1 : Reacting 4-bromo-2-nitro-6-substituted toluene precursors with dimethylformamide diisopropyl acetal and triethylamine in anhydrous DMF at 130°C for 2 hours (cyclization).
  • Step 2 : Reduction of intermediates using iron and silica in a toluene/acetic acid mixture.
    Key challenges :
  • Byproduct formation : Nitro group reduction may compete with cyclization; monitor via TLC.
  • Solvent purity : Anhydrous DMF is critical to avoid hydrolysis side reactions .

Q. How should researchers optimize purification for this compound?

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%).
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
    Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR : 1H^1H-NMR (DMSO-d6) identifies aromatic protons (δ 7.8–8.2 ppm) and nitro group deshielding effects.
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 256.97) confirms molecular weight.
  • X-ray crystallography : SHELXL refinement resolves structural ambiguities (e.g., nitro group orientation) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between NMR and computational modeling?

Discrepancies often arise from dynamic effects (e.g., rotational isomers). Methodological steps:

  • High-resolution X-ray diffraction : Collect data at 100 K to minimize thermal motion.
  • SHELXL refinement : Apply twin refinement and anisotropic displacement parameters for nitro group orientation.
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

Analog Substituent Biological Activity Key Insight
6-Bromo-7-fluoro analogF at position 7Reduced kinase inhibitionHalogen size affects steric hindrance
4-Bromo-2-methyl analogCH3 at position 2Enhanced solubilityMethyl improves hydrophobicity
5-Nitro derivativeNO2 at position 5Cytotoxicity increaseNitro positioning modulates redox potential
Method : Synthesize analogs via Pd-catalyzed cross-coupling and evaluate IC50 against target enzymes .

Q. How should researchers address stability issues during kinetic studies of this compound?

  • Light sensitivity : Store solutions in amber vials under argon.
  • Thermal degradation : Conduct kinetic assays below 25°C.
  • HPLC-MS monitoring : Track degradation products (e.g., denitro derivatives) over time .

Q. What methodological rigor is required to validate bioactivity claims in conflicting studies?

  • Triangulation : Combine SPR (binding affinity), enzymatic assays (IC50), and cellular viability tests.
  • Dose-response curves : Use ≥3 independent replicates to ensure reproducibility.
  • Negative controls : Include isoindolinone derivatives without nitro groups to isolate electronic effects .

Data Contradiction and Reproducibility

Q. How can open-data practices improve reproducibility in isoindolinone research?

  • Deposit raw data : Share crystallographic (.cif), NMR (.fid), and HPLC traces in public repositories (e.g., Zenodo).
  • Metadata standards : Document synthesis conditions (e.g., humidity, catalyst batches) to identify hidden variables.
    Example : Discrepancies in reaction yields were traced to trace moisture in DMF across labs .

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